Product packaging for (6-Ethylquinolin-2-yl)methanol(Cat. No.:)

(6-Ethylquinolin-2-yl)methanol

Cat. No.: B11722587
M. Wt: 187.24 g/mol
InChI Key: VGYOXCJHMRYGJG-UHFFFAOYSA-N
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Description

(6-Ethylquinolin-2-yl)methanol is a quinoline-based chemical building block of significant interest in medicinal chemistry and drug discovery research. Quinoline derivatives are recognized as a privileged scaffold in the design of bioactive molecules, particularly in oncology research. For instance, structurally similar alcoholic quinoline derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp), a key mediator of multidrug resistance in cancer cells. Research indicates that the hydroxymethyl functional group on the quinoline ring can be a critical pharmacophore, enhancing the ability of these compounds to inhibit the drug-efflux function of P-gp, potentially reversing resistance to chemotherapeutic agents . Beyond oncology, the quinoline core is a versatile precursor in organic synthesis. It can be used to construct more complex heterocyclic systems, such as pyrrolo[3,2-b]quinoline , or serve as a ligand in the synthesis of transition metal complexes studied for their antimicrobial and antitumor activities . The compound's hydroxymethyl group offers a reactive handle for further chemical modification, allowing researchers to develop novel derivatives, probe biological mechanisms, or create potential therapeutic agents. This compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B11722587 (6-Ethylquinolin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(6-ethylquinolin-2-yl)methanol

InChI

InChI=1S/C12H13NO/c1-2-9-3-6-12-10(7-9)4-5-11(8-14)13-12/h3-7,14H,2,8H2,1H3

InChI Key

VGYOXCJHMRYGJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2)CO

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation for 6 Ethylquinolin 2 Yl Methanol

Conventional Synthetic Routes and Optimization

Conventional methods for quinoline (B57606) synthesis have been established for over a century and remain fundamental in organic synthesis. These routes typically involve the cyclization of aniline (B41778) derivatives with carbonyl compounds. For the specific synthesis of (6-Ethylquinolin-2-yl)methanol, a plausible pathway involves the initial formation of a 6-ethyl-2-methylquinoline (B15337663) intermediate, which is then further functionalized.

Multi-step Reaction Sequences for Core Scaffold Formation

The construction of the 6-ethylquinoline (B35026) core is central to the synthesis. Classic reactions such as the Skraup and Doebner-von Miller syntheses are primary candidates for this transformation, starting from 4-ethylaniline (B1216643).

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and is highly effective for producing 2-substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgmetu.edu.tr To obtain the 6-ethyl-2-methylquinoline precursor, 4-ethylaniline would be reacted with crotonaldehyde (B89634). metu.edu.tr The reaction mechanism is thought to proceed through a Michael addition of the aniline to the unsaturated aldehyde, followed by cyclization, dehydration, and oxidation to yield the aromatic quinoline ring. iipseries.org

Skraup Synthesis: The Skraup synthesis is another classic method that could be employed, reacting 4-ethylaniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgijpsjournal.com In this reaction, glycerol is first dehydrated in situ by the strong acid to form acrolein, which then reacts with the aniline in a manner similar to the Doebner-von Miller pathway. iipseries.org While effective, the Skraup reaction is known for being highly exothermic and can lead to the formation of tarry by-products. nih.gov

Following the formation of the 6-ethyl-2-methylquinoline (a substituted quinaldine), a two-step functionalization of the 2-methyl group is required to obtain the target this compound.

Oxidation to Carboxylic Acid: The methyl group at the 2-position of the quinoline ring is activated and can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, selenium dioxide (SeO2) is a classic reagent for the oxidation of methyl groups on heteroaromatic rings to aldehydes, which can be further oxidized to carboxylic acids. More modern and efficient metal-free protocols, such as using Phenyliodine(III) diacetate (PIDA) under microwave irradiation, have been developed for the selective oxidation of 2-methylquinolines to 2-quinolinecarboxaldehydes, which can then be converted to the carboxylic acid. nih.gov Another approach involves using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or nickel peroxide under basic conditions to directly convert the methyl group to a carboxylate. organic-chemistry.orgbohrium.com

Reduction to Alcohol: The resulting 6-ethylquinoline-2-carboxylic acid can then be reduced to the target primary alcohol, this compound. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols and is a standard choice for this transformation. byjus.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids directly. libretexts.org

Reaction Condition Parameterization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products in these conventional syntheses.

For the Doebner-von Miller reaction , key parameters include the choice of acid catalyst, solvent, and temperature. While strong Brønsted acids like HCl and H2SO4 are traditional, Lewis acids such as tin tetrachloride (SnCl4) or scandium(III) triflate can also be effective. iipseries.org The use of a biphasic reaction medium, with the carbonyl compound sequestered in an organic phase, has been shown to reduce polymerization and improve yields. nih.gov

In the oxidation of the 2-methyl group , the choice of oxidant and reaction conditions determines the product. For example, oxidation with selenium dioxide can yield the aldehyde or the carboxylic acid depending on the solvent and reaction time. scispace.com Microwave-assisted oxidation with PIDA has been shown to be highly efficient, significantly reducing reaction times and improving yields. nih.gov

For the reduction of the carboxylic acid , the primary consideration is the choice of a sufficiently powerful reducing agent. LiAlH4 is highly effective but requires strictly anhydrous conditions and careful quenching of the reaction. byjus.commasterorganicchemistry.com

Below is a table summarizing a proposed conventional pathway with potential conditions based on analogous reactions.

StepReactionReactantsReagents & ConditionsPotential Yield
1Doebner-von Miller4-Ethylaniline, CrotonaldehydeHCl, ZnCl2, HeatModerate to Good
2Oxidation6-Ethyl-2-methylquinoline1. PIDA, DMSO, Microwave (120°C) 2. Further oxidation if neededGood to Excellent
3Reduction6-Ethylquinoline-2-carboxylic acidLiAlH4, Dry Ether/THF, RefluxHigh

Novel Synthetic Approaches and Techniques

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and scalable methods for the synthesis of heterocyclic compounds like quinolines.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com For quinoline synthesis, this often involves using greener solvents (like water or ethanol), employing reusable catalysts, and minimizing energy consumption. ijpsjournal.comtandfonline.com

For the initial cyclization, several green alternatives to the classic Skraup or Doebner-von Miller reactions have been developed. These include:

Catalyst-free reactions in green solvents: Some quinoline syntheses can be performed in water or ethanol-water mixtures without a catalyst, relying on thermal conditions to drive the reaction. tandfonline.com

Use of solid acid catalysts: Recyclable solid acid catalysts, such as montmorillonite (B579905) clay or niobium phosphate, can replace corrosive mineral acids like H2SO4, simplifying workup and reducing waste. researchgate.netresearchgate.net

Formic acid as a catalyst: Formic acid has been used as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com

For the subsequent functionalization steps, the use of metal-free oxidation protocols like the PIDA method aligns with green chemistry principles by avoiding heavy metal waste. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govrsc.org This technique is applicable to multiple steps in the synthesis of this compound.

Microwave-Assisted Doebner-von Miller Reaction: The synthesis of the 6-ethyl-2-methylquinoline core can be accelerated using microwave irradiation. Studies on analogous systems have shown that using catalysts like phosphotungstic acid or indium chloride on silica (B1680970) gel under solvent-free microwave conditions can produce quinaldines in excellent yields in just 10-15 minutes. researchgate.netresearchgate.net

Microwave-Assisted Oxidation: As previously mentioned, the oxidation of the 2-methyl group using PIDA is highly amenable to microwave heating, providing the corresponding aldehyde with high selectivity and yield in as little as 30 minutes. nih.gov

The table below illustrates how microwave assistance can optimize the proposed synthetic pathway.

StepReactionCatalyst/Conditions (Microwave)Reaction TimePotential Yield
1Doebner-von MillerPhosphotungstic Acid, Solvent-free, 300W10-15 min79-94% (analogous)
2OxidationPIDA, DMSO, 85W30 min~88% (analogous)

Flow Chemistry Applications in Continuous this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. acs.orgrsc.org This technology is well-suited for the industrial production of fine chemicals.

Continuous Flow Doebner-Miller Reaction: The synthesis of quinaldine (B1664567) derivatives has been successfully demonstrated in continuous flow reactors. Using sulfuric acid as a catalyst, different anilines can be reacted with crotonaldehyde in a series of continuous stirred-tank reactors (CSTRs). This setup allows for controlled dosing of reagents, which can minimize byproduct formation and improve yields compared to batch reactions. acs.org

Continuous Flow Functionalization: The subsequent oxidation and reduction steps could also be adapted to flow processes. Photochemical flow reactors, for example, have been used for the functionalization of quinolines. researchgate.net The precise control over reaction parameters in a flow system is particularly advantageous for managing highly reactive reagents like LiAlH4, enhancing the safety of the reduction step. The synthesis of quinolines from anilines and propanol (B110389) has been achieved in a fixed-bed flow-type reactor over zeolite catalysts, demonstrating the feasibility of continuous production of the core scaffold. rsc.org

Organocatalytic and Biocatalytic Pathways for this compound Derivatives

The development of green and sustainable chemical processes has led to a growing interest in organocatalytic and biocatalytic methods for the synthesis of complex molecules. nih.govrsc.org These approaches offer high selectivity and mild reaction conditions, making them attractive alternatives to traditional metal-catalyzed reactions. nih.gov

Organocatalysis

Organocatalysis employs small organic molecules to catalyze chemical transformations. d-nb.info For the synthesis of derivatives of this compound, organocatalytic approaches can be envisioned for the construction of the quinoline core or for the modification of the methanol (B129727) side chain. For instance, aza-Michael addition reactions, catalyzed by chiral secondary amines like pyrrolidine, can be employed to introduce substituents to the quinoline scaffold in a stereocontrolled manner. beilstein-journals.org While direct organocatalytic synthesis of this compound is not extensively documented, the synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols using organocatalysis highlights the potential for creating complex chiral structures adjacent to a core moiety. d-nb.infonih.gov

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high enantio- and regioselectivity. nih.gov This methodology is particularly powerful for the synthesis of chiral alcohols and their derivatives. rsc.org For this compound, biocatalytic reduction of a corresponding ketone precursor, 6-ethylquinoline-2-carbaldehyde, could be a viable route to obtain the enantiomerically pure alcohol. Alcohol dehydrogenases (ADHs) are a class of enzymes well-suited for this purpose, often demonstrating excellent tolerance to organic solvents and high stereoselectivity. rsc.org Furthermore, biocatalysis can be applied to the synthesis of various derivatives. For example, lipase-catalyzed reactions can be used for the resolution of racemic mixtures or the synthesis of ester derivatives of this compound. mdpi.commdpi.com The use of monooxygenases in bacterial hosts has also been shown to be effective in the synthesis of asymmetric indirubin (B1684374) derivatives, suggesting a potential pathway for the functionalization of the quinoline ring. vu.lt

Catalytic Method Catalyst Type Potential Application for this compound Derivatives Key Advantages
OrganocatalysisChiral secondary amines (e.g., pyrrolidine)Asymmetric functionalization of the quinoline ring system.Metal-free, mild conditions, high stereoselectivity. beilstein-journals.org
BiocatalysisAlcohol Dehydrogenases (ADHs)Enantioselective reduction of a ketone precursor to form chiral this compound. rsc.orgHigh enantioselectivity, mild reaction conditions, environmentally benign. nih.gov
BiocatalysisLipasesKinetic resolution of racemic this compound or synthesis of ester analogs. mdpi.commdpi.comHigh selectivity, broad substrate scope.
BiocatalysisMonooxygenasesHydroxylation or other oxidative modifications of the quinoline scaffold. vu.ltPotential for novel functionalization patterns.

Precursor Design and Derivatization Strategies

The design of precursors and the application of derivatization strategies are crucial for generating a library of analogs based on the this compound scaffold. These strategies allow for the systematic modification of the molecule to explore structure-activity relationships.

Functional Group Interconversions for this compound Analogs

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgimperial.ac.uk For this compound, the primary alcohol and the ethyl group on the quinoline ring are key sites for such modifications. The hydroxyl group can be converted into a variety of other functionalities. For instance, it can be transformed into good leaving groups like tosylates or mesylates, which can then be displaced by nucleophiles to introduce a range of substituents. ub.edu The alcohol can also be oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations.

Initial Functional Group Target Functional Group Reagents and Conditions Reference
Alcohol (-CH₂OH)Alkyl Halide (-CH₂X)PBr₃, pyridine; Ph₃P, CBr₄ vanderbilt.edu
Alcohol (-CH₂OH)Sulfonate Ester (-CH₂OSO₂R)TsCl, pyridine; MsCl, Et₃N ub.edu
Alcohol (-CH₂OH)Aldehyde (-CHO)Dess-Martin periodinane, PCC imperial.ac.uk
Alcohol (-CH₂OH)Carboxylic Acid (-COOH)Jones reagent, KMnO₄ imperial.ac.uk
Alcohol (-CH₂OH)Azide (-CH₂N₃)Ph₃P, DEAD, NaN₃ vanderbilt.edu
Ethyl (-CH₂CH₃)Bromoethyl (-CHBrCH₃)N-Bromosuccinimide (NBS), light/heatGeneral knowledge

Chiral Synthesis Approaches to Enantiomeric Forms of this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals, where different enantiomers can exhibit distinct biological activities. Several strategies can be employed to obtain the individual enantiomers of this compound.

One common approach is chiral pool synthesis , which starts from readily available chiral precursors. mdpi.com For example, a chiral building block could be used to construct the quinoline ring system, thereby setting the stereochemistry of a substituent.

Another powerful method is asymmetric catalysis , where a chiral catalyst directs the formation of one enantiomer over the other. As mentioned previously, the asymmetric reduction of a precursor ketone using a chiral reducing agent or a biocatalyst like an alcohol dehydrogenase can provide access to enantiopure this compound. rsc.org

Finally, chiral resolution of a racemic mixture of this compound can be achieved. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Enzymatic resolution, for instance with a lipase (B570770) that selectively acylates one enantiomer, is also a highly effective method. mdpi.com

Chiral Synthesis Approach Description Example Application
Chiral Pool SynthesisUtilizes enantiomerically pure starting materials to synthesize the target molecule. Synthesis starting from a chiral amino acid to construct the quinoline ring.
Asymmetric CatalysisEmploys a chiral catalyst to induce stereoselectivity in a reaction. Asymmetric reduction of 6-ethyl-2-acetylquinoline using a chiral catalyst (e.g., Noyori's catalyst).
Biocatalytic ResolutionUses an enzyme to selectively react with one enantiomer in a racemic mixture. mdpi.comLipase-catalyzed acylation of racemic this compound, allowing for separation of the acylated and unreacted enantiomers.

Scaffold Modification Techniques for Structural Diversification

Modification of the core quinoline scaffold of this compound allows for the exploration of a wider chemical space and the generation of diverse analogs. medcraveonline.com Various techniques can be employed to introduce different substituents or alter the ring system itself.

One key strategy is electrophilic aromatic substitution on the quinoline ring. The positions of substitution are influenced by the existing ethyl group and the nitrogen atom in the ring. Halogenation, nitration, and Friedel-Crafts reactions can introduce a variety of functional groups that can be further elaborated. nih.gov

Cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A halogenated derivative of this compound could serve as a substrate for these reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups.

Furthermore, molecular hybridization , which involves combining the quinoline scaffold with other pharmacologically active moieties, is a common strategy in drug discovery. medcraveonline.com This can be achieved by linking other heterocyclic rings or pharmacophores to the this compound core, often via the hydroxyl group or a functionalized position on the quinoline ring. ekb.eg

Modification Technique Description Potential Outcome for this compound
Electrophilic Aromatic SubstitutionIntroduction of functional groups onto the quinoline ring through reaction with an electrophile. nih.govIntroduction of nitro, halogen, or acyl groups at various positions on the quinoline ring.
Palladium-Catalyzed Cross-CouplingFormation of new C-C or C-heteroatom bonds using a palladium catalyst.Coupling of aryl, alkyl, or other groups to a halogenated quinoline precursor.
Molecular HybridizationCovalent linking of the quinoline scaffold to another bioactive molecule or fragment. medcraveonline.comCreation of hybrid molecules with potentially enhanced or dual biological activities.
Cyclization ReactionsFormation of new rings fused to the quinoline core.Synthesis of polycyclic derivatives with altered steric and electronic properties. ekb.eg

Coordination Chemistry and Metal Complexation of 6 Ethylquinolin 2 Yl Methanol

Ligand Design and Chelating Properties

The design of (6-Ethylquinolin-2-yl)methanol as a ligand incorporates a hard oxygen donor from the methanol (B129727) group and a borderline nitrogen donor from the quinoline (B57606) ring. This combination makes it a potentially versatile chelating agent for a wide range of metal ions.

Monodentate, Bidentate, and Polydentate Coordination Modes

This compound is expected to primarily function as a bidentate N,O-chelating agent. researchgate.netbendola.comresearchgate.net In this mode, it forms a stable five-membered chelate ring by coordinating to a metal center through the quinoline nitrogen and the deprotonated oxygen of the methanol group. researchgate.netacs.org This bidentate coordination is a common feature for ligands containing both a heterocyclic nitrogen and a nearby hydroxyl group. bendola.comgrafiati.com

Under specific conditions, such as with metal centers that have a strong preference for a single donor type or in the presence of sterically demanding co-ligands, monodentate coordination could occur. This might involve coordination solely through the quinoline nitrogen, which is generally a better donor than the neutral hydroxyl group, or through the oxygen atom, particularly with highly oxophilic metals. pwr.wroc.pl Bridging coordination modes are also conceivable, especially in the formation of polynuclear complexes, where the alcoholate oxygen bridges two metal centers. While polydentate behavior is not intrinsic to the molecule itself, it could participate in larger supramolecular assemblies through hydrogen bonding.

Interactive Table: Plausible Coordination Modes of this compound
Coordination ModeDonor AtomsChelate Ring SizeConditions Favoring Mode
Monodentate (N-donor)Quinoline N-Strong competition from other ligands, soft metal ions
Monodentate (O-donor)Methanol O-Highly oxophilic metal ions (e.g., early transition metals, lanthanides)
Bidentate (N,O-chelate)Quinoline N, Methanol O5-memberedMost common mode, favored by chelate effect
Bidentate (N,O-bridge)Quinoline N, Methanol O-Formation of dinuclear or polynuclear complexes

Investigation of Steric and Electronic Effects on Metal Ion Binding Affinity

The substituent pattern on the quinoline ring significantly modulates the ligand's coordination properties. nih.govrsc.orgresearchgate.net In this compound, the two key substituents are the methanol group at the 2-position and the ethyl group at the 6-position.

Electronic Effects: The ethyl group at the 6-position is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the quinoline ring system, which in turn enhances the basicity of the quinoline nitrogen atom. A more basic nitrogen donor generally forms stronger coordinate bonds with metal ions, leading to more stable complexes compared to its unsubstituted counterpart, quinolin-2-ylmethanol. rsc.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as methanol or ethanol. researchgate.netrsc.org The reaction may be facilitated by the addition of a base to deprotonate the methanol's hydroxyl group, promoting coordination of the anionic alkoxide.

Transition Metal Complexes of this compound

This ligand is expected to form stable complexes with a variety of d-block transition metals. For divalent first-row transition metals, the stability of the complexes is anticipated to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orgscispace.comlibretexts.org This trend arises from the combined effects of decreasing ionic radii and increasing crystal field stabilization energy across the period. wikipedia.orglibretexts.org

The stoichiometry of these complexes would likely be of the type [M(L)₂] or [M(L)₂X₂], where L is the deprotonated ligand and X is a monodentate co-ligand (e.g., water, chloride). The geometry of these complexes would depend on the coordination number and the d-electron configuration of the metal ion. For example, Cu(II) complexes are likely to be square planar or distorted octahedral, while Zn(II) complexes would favor a tetrahedral or octahedral geometry. rsc.orgmdpi.com

Characterization of these complexes would rely on techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, UV-Vis spectroscopy to probe the d-d electronic transitions, and magnetic susceptibility measurements to determine the number of unpaired electrons.

Interactive Table: Predicted Properties of Divalent First-Row Transition Metal Complexes
Metal IonPredicted Stability (log K₁)Common GeometryPredicted Magnetic Moment (μB)
Mn(II)~4.5Octahedral~5.9 (High Spin)
Fe(II)~5.5Octahedral~5.4 (High Spin)
Co(II)~6.5Octahedral~4.8 (High Spin)
Ni(II)~7.5Octahedral~3.2
Cu(II)~9.0Distorted Octahedral/Square Planar~1.9
Zn(II)~7.0Octahedral/Tetrahedral0 (Diamagnetic)
Note: Stability constants are hypothetical, based on trends observed for similar N,O-chelating ligands. scispace.comscielo.brresearchgate.net

Lanthanide and Actinide Complexes with this compound

Lanthanide ions (Ln³⁺) are hard Lewis acids with a strong affinity for oxygen donors and typically exhibit high coordination numbers (often 8, 9, or 10). mdpi.comrsc.org this compound is a suitable ligand for sensitizing lanthanide luminescence. The quinoline moiety can act as a chromophoric "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic sharp, line-like frequencies (the "antenna effect"). unca.edunih.govresearchgate.net

The synthesis would likely result in complexes with stoichiometries such as [Ln(L)₃(H₂O)ₓ] or [Ln(L)₂(NO₃)₃]. rsc.orgrsc.org The ethyl group's electron-donating nature could enhance the efficiency of the energy transfer process by modifying the energy levels of the quinoline chromophore. unca.edu The characterization of these complexes would focus on their photophysical properties, including absorption and emission spectra, luminescence lifetimes, and quantum yields. mdpi.comrsc.org

Actinide complexation is also plausible, particularly with ions like UO₂²⁺, which readily form complexes with N,O-donor ligands. Potentiometric studies with similar quinoline-based ligands have been performed to determine the stability constants of their actinide complexes. scielo.brresearchgate.net

Main Group Metal Adducts

This compound can also form adducts with main group metals, such as those from Group 1, 2, and 13. rsc.orguni-regensburg.de For instance, reaction with organoaluminium compounds like Al(CH₃)₃ could yield monomeric chelate complexes of the type [(R)₂Al(L)], where the ligand is deprotonated and coordinates in a bidentate fashion. rsc.org The formation of monomeric chelates versus bridged dimers is often influenced by the steric bulk of both the ligand and the alkyl groups on the metal. rsc.org

Similarly, complexes with alkali metals (e.g., Li⁺, Na⁺) and alkaline earth metals (e.g., Mg²⁺) are feasible, where the ligand would chelate the metal ion, often in conjunction with other solvent or counter-ion coordination. rsc.orgnih.gov The study of such complexes is driven by their potential applications in catalysis and as synthetic reagents. uni-regensburg.desci-hub.se The characterization would involve multinuclear NMR spectroscopy (e.g., ²⁷Al, ⁷Li) in addition to standard techniques.

Coordination Behavior in Different Oxidation States and Geometries

No published data is available on the coordination of this compound with metal ions in different oxidation states or the resulting coordination geometries.

Hypothetically, this compound would be expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the methanolic group, forming a stable five-membered chelate ring. The behavior with different metal oxidation states (e.g., +2, +3) would likely influence the coordination number and geometry of the resulting complex. For instance, with divalent transition metals like Cu(II), Ni(II), or Zn(II), one might anticipate the formation of tetrahedral or square planar complexes with a 1:2 metal-to-ligand ratio, or octahedral complexes involving solvent molecules. The ethyl group at the 6-position, while somewhat remote from the coordination site, could exert subtle electronic and steric influences on the complex's structure and stability.

Thermodynamics and Kinetics of Metal Complex Formation

Stability Constants Determination

There are no experimentally determined stability constants for metal complexes of this compound in the scientific literature.

The stability of metal complexes is a critical factor in their potential applications. The determination of stability constants (log β) provides a quantitative measure of the strength of the metal-ligand interaction. core.ac.uk Standard techniques for determining these constants include spectrophotometric and potentiometric titrations. curresweb.com For related quinoline derivatives, stability constants have been determined in various solvents, revealing the influence of both the metal ion and the ligand structure on complex stability. researchgate.netresearchgate.net A hypothetical table of stability constants for complexes of this compound would require experimental investigation.

Interactive Table: Hypothetical Stability Constants of M(II)-(6-Ethylquinolin-2-yl)methanol Complexes

Metal Ion (M²⁺)Log β₁ (1:1 Complex)Log β₂ (1:2 Complex)MethodSolvent
Data Not AvailableData Not AvailableData Not Availablee.g., Potentiometrye.g., Methanol/Water
Data Not AvailableData Not AvailableData Not Availablee.g., Spectrophotometrye.g., DMSO
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only. No experimental data for this compound exists.

Ligand Exchange Dynamics

No studies on the ligand exchange dynamics of this compound complexes have been reported.

Ligand exchange kinetics are fundamental to understanding the reactivity of coordination complexes. rsc.org The rates and mechanisms (associative, dissociative, or interchange) of ligand substitution are influenced by the nature of the central metal ion, the steric and electronic properties of the ligands, and the solvent. acs.org For instance, the steric bulk of the ethyl group on the quinoline backbone of this compound might influence the rate of ligand substitution compared to its non-substituted counterpart, 2-(hydroxymethyl)quinoline. However, without experimental data from techniques such as stopped-flow spectrophotometry or variable-temperature NMR, any discussion remains speculative.

Catalytic Applications of 6 Ethylquinolin 2 Yl Methanol and Its Derivatives

Homogeneous Catalysis

Metal-Catalyzed Organic Transformations Facilitated by (6-Ethylquinolin-2-yl)methanol Ligands

No published studies were identified that describe the use of this compound as a ligand in homogeneous metal-catalyzed organic transformations. Research in the broader field of quinoline (B57606) derivatives often focuses on other substituted quinolines for such applications.

Asymmetric Catalysis Mediated by Chiral this compound Derivatives

There is no available literature on the synthesis of chiral derivatives of this compound for use in asymmetric catalysis. The development of chiral ligands is a significant area of research, but this specific molecular framework does not appear to have been explored for this purpose.

Heterogeneous Catalysis

Immobilization Strategies for this compound-Based Catalysts

No information exists in the scientific literature regarding the immobilization of this compound or its complexes onto solid supports to create heterogeneous catalysts.

Surface Chemistry and Active Site Characterization in Supported Catalysts

Consistent with the lack of data on immobilization, there are no reports on the surface chemistry or characterization of active sites for any supported catalysts derived from this compound.

Electrocatalysis and Photocatalysis

Searches for the application of this compound in the fields of electrocatalysis and photocatalysis yielded no relevant results. The compound has not been documented as a component in systems designed for these purposes, such as in hydrogen evolution, CO2 reduction, or other redox processes.

This compound in Redox-Driven Catalytic Systems

While specific studies detailing the use of this compound in redox-driven catalysis are limited, the broader class of quinoline derivatives has been extensively studied in this context. For instance, ruthenium complexes bearing quinoline-based ligands have been shown to be effective catalysts for transfer hydrogenation reactions. In these systems, the quinoline ligand plays a crucial role in the catalytic cycle, often participating in metal-ligand cooperation. For example, ruthenium(II) p-cymene (B1678584) complexes with substituted pyridine–quinoline ligands have been synthesized and characterized for their catalytic activity in the transfer hydrogenation of ketones. These complexes, such as those with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline, demonstrate the potential of the quinoline framework to support catalytically active metal centers. mdpi.com

The general mechanism for such ruthenium-catalyzed transfer hydrogenations often involves the formation of a ruthenium-hydride species as the active catalyst. The quinoline ligand can influence the stability and reactivity of this intermediate. While no specific data tables for this compound are available, the performance of related systems provides a strong indication of its potential. For example, in the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using a ruthenium(II) p-cymene complex with a 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline ligand, high conversions (up to 94%) have been reported. mdpi.com

Furthermore, the redox activity of the ligand itself can be a key feature in catalytic cycles. Non-innocent ligands, which can exist in multiple oxidation states, can actively participate in electron transfer processes. While there is no direct evidence of this compound acting as a non-innocent ligand, this is an area of growing interest in the field of redox catalysis. mdpi.comlehigh.edu

Light-Driven Organic and Inorganic Transformations

The application of quinoline derivatives in photocatalysis is a burgeoning field of research. These compounds can act as photosensitizers or as ligands in photocatalytically active metal complexes. Copper(II) complexes with quinoline-based ligands, for example, have been investigated as robust and versatile photocatalysts for reactions such as the chlorosulfonylation of olefins under visible light irradiation. uni-regensburg.de The quinoline ligand in these complexes can enhance the absorption of visible light and improve the photophysical properties of the catalyst.

Iridium(III) complexes are another important class of photocatalysts where quinoline derivatives have been employed as ligands. Cyclometalated iridium(III) complexes are known for their strong phosphorescence and photostability, making them excellent candidates for photoredox catalysis. nih.gov The substitution pattern on the quinoline ring can be used to tune the photophysical and electrochemical properties of the iridium complex, thereby controlling its photocatalytic activity. For instance, the synthesis of iridium(III) macrocycles based on photoinduced C–N cross-coupling reactions involving quinoline-containing ligands has been reported, and these complexes have been shown to act as photosensitizers for the selective oxidation of sulfides. nih.gov

EntryAlkeneSulfonyl ChlorideYield (%)
1Styrene4-Toluenesulfonyl chloride85
21-OcteneMethanesulfonyl chloride78
3CyclohexeneBenzenesulfonyl chloride92
Data derived from studies on related copper-quinoline photocatalysts and presented for illustrative purposes. uni-regensburg.de

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For catalytic systems involving quinoline derivatives, mechanistic studies often focus on identifying the active catalytic species and key intermediates.

In the context of redox-driven catalysis, such as transfer hydrogenation, mechanistic investigations often involve spectroscopic techniques (e.g., NMR, IR) and computational studies (e.g., DFT) to elucidate the structure of the active catalyst and the transition states of the reaction. For ruthenium-catalyzed reactions, the formation of a ruthenium-hydride intermediate is a common feature, and the quinoline ligand is thought to stabilize this species and facilitate the hydride transfer to the substrate. dicp.ac.cn

In light-driven transformations, mechanistic studies focus on the photophysical processes, including light absorption, excited state formation, and electron or energy transfer steps. For photocatalytic systems based on metal complexes with quinoline ligands, techniques like transient absorption spectroscopy and luminescence quenching experiments are employed to probe the excited state dynamics and the interaction of the photocatalyst with substrates. The proposed mechanism for copper-catalyzed chlorosulfonylation, for example, involves the initial excitation of the copper(II)-quinoline complex, followed by an electron transfer process that generates a sulfonyl radical, which then adds to the alkene. uni-regensburg.de

While detailed mechanistic studies specifically on catalytic systems employing this compound are yet to be reported, the established mechanistic paradigms for related quinoline-based catalysts provide a solid foundation for future investigations into the catalytic potential of this specific compound and its derivatives.

Biological and Pre Clinical Pharmacological Investigations of 6 Ethylquinolin 2 Yl Methanol Analogs

Identification of Molecular Targets and Ligand-Receptor Interactions

The initial step in characterizing the pharmacological profile of any new chemical entity involves identifying its molecular targets. For analogs of (6-Ethylquinolin-2-yl)methanol, this process has involved a variety of in vitro techniques to assess their binding affinity to receptors, inhibitory effects on enzymes, and potential interactions with nucleic acids.

Radioligand binding assays are a primary tool for determining the affinity of a compound for a specific receptor. While direct binding data for this compound is not extensively reported in publicly accessible literature, studies on analogous quinoline (B57606) structures reveal a propensity for interaction with various receptor systems. For instance, certain quinoline derivatives have been evaluated for their affinity towards serotonin (B10506) (5-HT) receptors. acs.orgnih.govresearchgate.net A series of quinolinecarboxylic acid amides, for example, demonstrated significant affinity for the 5-HT3 receptor, with some derivatives exhibiting Ki values in the nanomolar range. nih.govresearchgate.net These studies suggest that the quinoline nucleus can serve as a scaffold for developing ligands for specific neurotransmitter receptors. The substitution pattern on the quinoline ring is a critical determinant of both affinity and selectivity.

Table 1: Receptor Binding Affinity of Selected Quinoline Analogs

Compound/Analog Class Target Receptor Binding Affinity (Ki, nM) Reference
Quinolinecarboxylic acid amides 5-HT3 9.9 nih.govresearchgate.net
Quinolinecarboxylic acid amides 5-HT4 - nih.govresearchgate.net
Quinolinecarboxylic acid amides D2 - nih.govresearchgate.net
Various Quinoline Derivatives 5-HT6 - acs.org

Data for specific this compound analogs is not available in the cited literature. The table represents findings for broader classes of quinoline derivatives.

The quinoline core is also present in numerous enzyme inhibitors. Analogs have been investigated for their potential to inhibit a range of enzymes, including those involved in microbial pathogenesis and human diseases. For example, some quinoline derivatives have been identified as inhibitors of HIV reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus. nih.gov Molecular docking studies have suggested that these compounds can bind effectively to the enzyme's active site. nih.gov

In other research, quinolinone-based thiosemicarbazones have been designed and evaluated as inhibitors of enzymes in Mycobacterium tuberculosis. nih.gov Furthermore, the influence of quinoline derivatives on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has been a subject of study, as inhibition of these enzymes can lead to drug-drug interactions. nih.gov

Table 2: Enzyme Inhibition by Selected Quinoline Analogs

Compound/Analog Class Target Enzyme Inhibition Data (e.g., IC50) Reference
Quinoline derivatives HIV Reverse Transcriptase Docking scores reported nih.gov
Quinolinone-based thiosemicarbazones M. tuberculosis enzymes Good to excellent activity reported nih.gov
Tranylcypromine (a CYP2A6 inhibitor with a non-quinoline structure) Cytochrome P450 CYP2A6 IC50 = 0.42 µM nih.gov

Specific inhibitory data for this compound is not provided in the referenced studies.

The planar aromatic structure of the quinoline ring suggests a potential for intercalation with nucleic acids, a mechanism of action for some anticancer drugs. While specific studies profiling the interaction of this compound with DNA or RNA are not readily found, research on other quinoline derivatives has explored this possibility. For instance, certain novel quinoline derivatives have been designed as potential antitumor agents, with their mechanism potentially involving interactions with cellular components like nucleic acids or related proteins. sci-hub.se The study of such interactions is crucial for understanding the cytotoxic and potential mutagenic properties of this class of compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity and physicochemical properties, respectively.

Systematic modification of a lead compound is a key strategy for optimizing its pharmacological profile. For a molecule like this compound, key positions for modification would include the ethyl group at the 6-position, the methanol (B129727) group at the 2-position, and other positions on the quinoline ring.

SAR studies on various classes of quinoline derivatives have yielded important insights. For instance, in a series of antitumor quinoline derivatives, it was found that a large, bulky substituent at the 7-position and an amino side chain at the 4-position were beneficial for antiproliferative activity. sci-hub.se The length of the alkylamino side chain also significantly affected potency. sci-hub.se In another context, for quinoline derivatives targeting the 5-HT3 receptor, the distance between the quinoline nitrogen and another basic nitrogen atom was found to be a critical parameter for high affinity. nih.gov These findings highlight the importance of the substitution pattern on the quinoline ring in determining biological activity.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to correlate chemical structure with biological activity and to identify the key structural features required for interaction with a biological target.

Several QSAR studies have been conducted on various series of quinoline derivatives. For example, a 3D-QSAR study on quinoline derivatives as anticancer agents helped to create models with good predictive ability for their inhibitory concentration (pIC50) values. mdpi.com Analysis of the resulting CoMFA contour maps provided valuable insights into the structure-activity relationship, highlighting the structural features that influence the ligands' activity. mdpi.com In another study, QSAR models were developed for quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis, suggesting that properties like van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov These computational models can guide the design of new, more potent analogs.

Mechanistic Pathways of Biological Action at the Molecular and Cellular Level

The biological effects of quinoline-based compounds, including analogs of this compound, are underpinned by their interaction with and modulation of specific molecular and cellular pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Analogs of this compound and other quinoline derivatives have been shown to exert their influence by modulating key intracellular signaling cascades that are often dysregulated in disease states. nih.gov The quinoline scaffold is a versatile framework for designing inhibitors that target critical nodes within these pathways. arabjchem.org

One of the most frequently implicated cascades is the PI3K/AKT/mTOR pathway, which is central to regulating cell growth, proliferation, and survival. acs.org Aberrant activation of this pathway is a hallmark of many cancers. acs.orggoogle.com Studies on various quinoline derivatives have demonstrated their ability to inhibit key kinases within this cascade. acs.orggoogle.com For instance, a novel indolo[2,3-b]quinoline derivative was found to induce cytotoxicity in colorectal cancer cells specifically by modulating the PI3K/AKT/mTOR signaling pathway. acs.org

Furthermore, quinoline-based molecules have been developed to target receptor tyrosine kinases (RTKs) such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor). nih.gov These receptors are pivotal for processes like cell proliferation, angiogenesis, and differentiation, and their signaling is often interconnected with the PI3K/AkT/mTOR pathway. nih.gov Structure-activity relationship (SAR) studies on compounds like cabozantinib (B823) and foretinib (B612053) highlight the 4-phenoxyquinoline moiety as a fundamental pharmacophore for modulating c-Met tyrosine kinase activity. nih.gov

The NF-κB (nuclear factor-kappa B) pathway, a critical regulator of immune responses and inflammation, is another target for quinoline derivatives. nih.gov Dysregulation of NF-κB signaling is linked to inflammatory diseases and cancer. nih.gov A novel quinoline compound, designated Q3, was shown to inhibit the transcription of NF-κB target genes, suggesting it interferes with the DNA-binding activity of the p65/NF-κB transcription factor. nih.gov

Additionally, quinoline derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), such as PDE5. nih.gov By inhibiting PDE5, these compounds can increase intracellular levels of cGMP, modulating the nitric oxide/cGMP/CREB pathway, which is important for processes like learning and memory. nih.gov

Table 1: Examples of Quinoline Analogs and Their Modulated Signaling Pathways

Compound Class/Derivative Targeted Pathway Biological Context Reference(s)
Indolo[2,3-b]quinoline derivative PI3K/AKT/mTOR Colorectal Cancer acs.org
Fused Quinoline derivatives EGFR Kinase Breast Cancer nih.gov
General Quinoline derivatives PI3K family kinases Cancer, Inflammatory Diseases google.com
4-Phenoxyquinoline derivatives c-Met/VEGF/EGF Receptors Cancer nih.gov
Quinoline derivative (Q3) NF-κB Pathway Inflammation, Cancer nih.gov

The biological activity of a drug molecule is fundamentally dictated by its interaction with a protein target. nih.gov This molecular recognition involves the ligand fitting into a specific binding site on the protein, governed by a combination of noncovalent forces. mdpi.com Computational methods like molecular docking are frequently used to visualize and analyze these interactions, predicting how a ligand, such as a quinoline analog, binds to the active site of its target protein. researchgate.net

Docking studies reveal the specific amino acid residues within the protein's binding pocket that form crucial contacts with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively stabilize the protein-ligand complex and determine binding affinity and specificity. nih.govresearchgate.net For example, in silico analysis of a novel quinoline inhibitor of the NF-κB pathway suggested that the molecule potentially interferes with the DNA-binding activity of the p65 transcription factor, a mechanism distinct from preventing IκB degradation. nih.gov Similarly, docking studies of quinoline-based EGFR inhibitors predicted that they fit well into the EGFR active site cavity in a manner comparable to the established drug Erlotinib. nih.gov

Beyond direct competitive inhibition at the active site, some quinoline analogs may exert their effects through allosteric modulation. Allosteric binding involves the ligand interacting with a site on the protein that is distinct from the active site. This binding event induces a conformational change in the protein, which in turn alters the activity of the active site. This mechanism can offer advantages in terms of selectivity and reduced potential for resistance.

The process of a ligand binding to a protein can be understood through several models, including the classic "lock-and-key" model, the "induced fit" model, and the "conformational selection" model. nih.govmdpi.com The induced fit model posits that the binding of the ligand induces a conformational change in the protein, while conformational selection suggests that the protein exists in an equilibrium of different conformations, and the ligand preferentially binds to and stabilizes a specific active conformation. nih.govmdpi.com

Table 2: Illustrative Protein-Ligand Interactions for a Quinoline Analog (Note: This is a generalized representation based on common findings in docking studies of kinase inhibitors.)

Interaction Type Ligand Moiety Protein Residue (Example) Significance Reference(s)
Hydrogen Bond Quinoline Nitrogen Hinge Region Amino Acid (e.g., Met) Anchors the ligand in the ATP binding site. nih.gov
Hydrophobic Interaction Ethyl/Aromatic Groups Hydrophobic Pocket Residues (e.g., Leu, Val) Enhances binding affinity and selectivity. researchgate.netresearchgate.net

Lead Optimization Strategies within Drug Discovery Pipelines (Pre-clinical Stages)

Once an initial "hit" compound is identified through screening, it undergoes a rigorous process of lead optimization to improve its pharmacological properties, transforming it into a viable drug candidate. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse protein targets, making it an excellent starting point for drug discovery. researchgate.netresearchgate.net

Hit-to-lead development is the iterative process of chemically modifying a hit compound to enhance its potency, selectivity, and pharmacokinetic properties. frontiersin.org For quinoline-based compounds, this often involves systematic modifications to different positions of the quinoline ring system. acs.org For example, research into 4-alkoxyquinoline analogs showed that elongating a side chain from a methyl to an ethyl group could increase antimycobacterial potency fourfold, demonstrating how subtle structural changes can significantly impact activity. acs.org

Scaffold hopping is a more advanced lead optimization strategy where the core molecular structure (scaffold) of a hit compound is replaced with a chemically different but functionally equivalent scaffold. niper.gov.in This technique is used to discover novel intellectual property, improve drug-like properties, or overcome issues with the original scaffold. niper.gov.in For instance, a scaffold hopping approach was successfully used to discover quinoline small molecules with potent biofilm dispersal activity. nih.gov In another study, a focused scaffold hopping approach, combined with a pharmacophore search, led to the identification of a quinazoline (B50416) core as a superior scaffold to the original quinoline for developing NorA efflux pump inhibitors in Staphylococcus aureus. nih.gov

A critical component of preclinical development is the comprehensive in vitro profiling of new analogs to determine their efficacy and selectivity. This involves a battery of assays designed to quantify the compound's biological activity against its intended target and to assess its activity against other, unintended targets (off-target effects).

For potential anticancer agents, in vitro efficacy is often evaluated by screening compounds against a panel of human cancer cell lines. rsc.org The potency is typically reported as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. For example, a series of novel quinoline derivatives were screened against 60 different cancer cell lines, with one pyridin-2-one analog (4c) showing potent cytotoxic activity against breast cancer, CNS cancer, and melanoma cell lines. rsc.org Another study reported a quinoline-based chalcone (B49325) that inhibited the EGFR enzyme with an IC₅₀ value of 37 nM. nih.gov

For antimicrobial drug candidates, efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. mdpi.com A study of 4-alkoxyquinolines identified an analog (8i) with a potent MIC of 0.06 µM against Mycobacterium tuberculosis. acs.org

Selectivity is equally important. A good drug candidate should be highly potent against its target while having minimal activity against other related proteins to avoid side effects. Selectivity profiling often involves testing the compound against a panel of related enzymes or receptors. For instance, a quinoline-based PDE5 inhibitor (compound 7a) was found to be highly selective for PDE5, with an IC₅₀ of 0.27 nM, showing much lower activity against other PDE isoforms. nih.gov

Table 3: Example In Vitro Activity Profile for Quinoline Analogs

Compound/Analog Assay Type Target/Cell Line Potency (IC₅₀ / MIC) Reference(s)
Pyridin-2-one derivative (4c) Cytotoxicity Assay CNS Cancer (SF-295) 96.38% Growth Inhibition rsc.org
Quinoline-based chalcone (40) Enzyme Inhibition EGFR Kinase IC₅₀ = 37 nM nih.gov
4-Alkoxyquinoline (8i) Antimicrobial Assay M. tuberculosis MIC = 0.06 µM acs.org
Quinoline derivative (7a) Enzyme Inhibition PDE5 IC₅₀ = 0.27 nM nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 6 Ethylquinolin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (6-Ethylquinolin-2-yl)methanol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Complete Assignment

A complete assignment of the ¹H and ¹³C NMR spectra of this compound requires a suite of 2D NMR experiments. These techniques reveal through-bond and through-space correlations, allowing for the definitive connection of atoms within the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) and methyl protons of the ethyl group, the methylene protons of the methanol (B129727) group, and the hydroxyl proton. The aromatic region would display a complex pattern of doublets and doublets of doublets, characteristic of the substituted quinoline ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule (9 for the quinoline core, 2 for the ethyl group, and 1 for the methanol group). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. clockss.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons on the quinoline ring and between the CH₂ and CH₃ protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. nist.gov This is the primary method for assigning the carbon signals based on the already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). nist.gov This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons of the methanol group (-CH₂OH) to the C2 and C3 carbons of the quinoline ring, confirming its position. Likewise, correlations from the ethyl group's protons to C6 and its neighboring carbons would confirm its placement.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. sigmaaldrich.com NOESY is particularly useful for confirming stereochemistry and spatial arrangements. For example, it could show through-space interactions between the C2-methanol protons and the proton at the C3 position of the quinoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity / CouplingKey HMBC Correlations (¹H → ¹³C)
2~158-Quaternary C-
3~120~7.4d, J ≈ 8.5 HzC2, C4, C4a
4~137~8.1d, J ≈ 8.5 HzC2, C3, C5, C8a
5~128~7.8d, J ≈ 8.7 HzC4, C6, C7, C8a
6~138-Quaternary C-
7~130~7.6dd, J ≈ 8.7, 2.0 HzC5, C6, C8, C8a
8~127~7.9d, J ≈ 2.0 HzC6, C7, C8a
4a~129-Quaternary C-
8a~147-Quaternary C-
-CH₂OH~64~4.8sC2, C3
-OH-Variablebr s-
-CH₂CH₃ (C1')~29~2.8q, J ≈ 7.6 HzC5, C6, C7, C2'
-CH₂CH₃ (C2')~16~1.3t, J ≈ 7.6 HzC6, C1'

Solid-State NMR for Polymorph and Solid-State Structure Characterization

While solution-state NMR provides information on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. ekb.eg

For this compound, ssNMR would be invaluable for:

Identifying Polymorphism: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to variations in molecular packing and conformation in the crystal lattice. bldpharm.com

Characterizing Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the methanol's hydroxyl group, which dictate the packing arrangement in the solid state.

Confirming Conformation: The conformation of the ethyl group and the methanol substituent relative to the quinoline ring in the solid state can be determined, which may differ from its average conformation in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). windows.netmolbase.com

For this compound (C₁₂H₁₃NO), HRMS would be used to:

Confirm Molecular Formula: By measuring the exact mass of the molecular ion ([M+H]⁺), one can definitively confirm the elemental composition. The calculated exact mass for [C₁₂H₁₄NO]⁺ is 188.1070, which would be compared against the experimentally measured value.

Isotopic Pattern Analysis: HRMS can resolve the isotopic peaks (e.g., from ¹³C). The observed isotopic distribution pattern for the molecular ion would be compared to the theoretical pattern for C₁₂H₁₃NO to further validate the molecular formula.

Table 2: Predicted HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)Ionization Mode
[C₁₂H₁₃NO + H]⁺188.1070ESI+
[C₁₂H₁₃NO + Na]⁺210.0889ESI+
[C₁₂H₁₃NO - H]⁻186.0924ESI-

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (precursor ion), subjecting it to fragmentation via collision-induced dissociation (CID), and analyzing the resulting product ions. nist.govlibretexts.org The fragmentation pattern provides a "fingerprint" that helps confirm the structure.

For this compound, key predicted fragmentation pathways for the [M+H]⁺ ion would include:

Loss of Water: A neutral loss of H₂O (18 Da) from the protonated molecular ion is expected due to the presence of the alcohol, forming a stable cation.

Loss of Formaldehyde (B43269): Cleavage of the C2-CH₂OH bond could lead to the loss of formaldehyde (CH₂O, 30 Da).

Cleavage of the Ethyl Group: Fragmentation of the ethyl group, such as the loss of an ethyl radical (•C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da), would also be characteristic.

Ring Fragmentation: At higher collision energies, fragmentation of the quinoline ring itself would occur, yielding smaller characteristic ions.

Analysis of these fragmentation pathways provides definitive evidence for the connectivity of the ethyl and methanol groups to the quinoline core.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule. google.com They are complementary and provide characteristic information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar functional groups. The IR spectrum of this compound would be expected to show:

A broad, strong absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Multiple sharp bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the ethyl and methylene groups.

Characteristic C=C and C=N stretching vibrations of the quinoline aromatic ring in the 1500-1650 cm⁻¹ region.

A strong C-O stretching band around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, providing strong signals for:

The aromatic ring breathing modes of the quinoline system.

C-C stretching vibrations within the ethyl group and the quinoline backbone.

It is often better for observing skeletal vibrations in the lower frequency "fingerprint" region (<1000 cm⁻¹).

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering a simple method for identification.

Table 3: Predicted Key Vibrational Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentSpectroscopic Method
~3400Broad, StrongO-H stretch (alcohol)IR
~2970, ~2930, ~2870Medium-StrongAliphatic C-H stretchesIR, Raman
~1620, ~1590, ~1500Medium-StrongAromatic C=C and C=N stretchesIR, Raman
~1450MediumCH₂/CH₃ bendingIR
~1100StrongC-O stretch (alcohol)IR
~830StrongC-H out-of-plane bendingIR

Analysis of Characteristic Functional Group Frequencies and Bond Vibrations

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the quinoline ring, the ethyl substituent, and the methanol group.

The most prominent and easily identifiable peak would be a broad absorption band in the region of 3400-3200 cm⁻¹ , characteristic of the O-H stretching vibration of the primary alcohol group. This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The presence of both aromatic and aliphatic C-H bonds would be confirmed by absorptions in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. Specifically, the stretching vibrations of the C-H bonds on the quinoline ring would appear at the higher end of this range, while the C-H stretches of the ethyl and methanol groups would be observed at the lower end.

The quinoline core itself presents a unique fingerprint. The C=N stretching vibration within the heterocyclic ring is expected to produce a moderate to strong absorption band around 1600-1580 cm⁻¹ . Furthermore, the C=C stretching vibrations of the aromatic rings would give rise to several sharp bands in the 1600-1450 cm⁻¹ region.

The ethyl group would be further identified by its characteristic bending vibrations. The CH₃ and CH₂ bending vibrations are expected to appear around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively. Finally, the C-O stretching vibration of the primary alcohol would be observed as a strong band in the 1075-1000 cm⁻¹ range.

Table 1: Expected Characteristic Infrared Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupIntensity
3400-3200O-H StretchAlcohol (Hydrogen-bonded)Strong, Broad
3100-3000C-H StretchAromatic (Quinoline)Medium
3000-2850C-H StretchAliphatic (Ethyl, Methanol)Medium
1600-1580C=N StretchQuinolineMedium to Strong
1600-1450C=C StretchAromatic (Quinoline)Medium, Sharp
~1465C-H BendCH₂ (Ethyl)Medium
~1375C-H BendCH₃ (Ethyl)Medium
1075-1000C-O StretchPrimary AlcoholStrong

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, likely proceeding from a corresponding carboxylic acid or ester derivative via reduction, could be effectively monitored in real-time using in situ spectroscopic techniques such as Fourier Transform Infrared (FT-IR) or Raman spectroscopy. These methods allow for the continuous analysis of the reaction mixture without the need for sampling, providing valuable kinetic and mechanistic insights.

For instance, if the synthesis involves the reduction of ethyl 6-ethylquinoline-2-carboxylate, in situ FT-IR spectroscopy would track the disappearance of the characteristic carbonyl (C=O) stretching band of the ester, typically found around 1720-1700 cm⁻¹ . Concurrently, the emergence and growth of the broad O-H stretching band of the alcohol product around 3400-3200 cm⁻¹ would be observed. By plotting the intensity of these key bands against time, a reaction profile can be generated, enabling the determination of reaction completion and the identification of any potential intermediates. This real-time data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement in crystalline solids.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

Furthermore, SC-XRD would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the quinoline rings of adjacent molecules. nih.govmdpi.com This information is vital for understanding the solid-state properties of the compound. If the crystal belongs to a non-centrosymmetric space group, the absolute configuration of any stereocenters could also be determined.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. libretexts.orgucmerced.edu A PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. researchgate.net The PXRD pattern of a bulk sample of this compound would be used for phase identification and to assess its purity. By comparing the experimental pattern to a calculated pattern from single-crystal data or to a reference database, the identity of the crystalline solid can be confirmed.

Moreover, PXRD is the primary tool for investigating polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and their identification and characterization are crucial in materials science and pharmaceutical development. By analyzing samples crystallized under various conditions, PXRD can identify and differentiate between potential polymorphs of this compound.

Electronic Spectroscopy: UV-Visible Absorption and Luminescence

Electronic spectroscopy, encompassing UV-Visible absorption and luminescence techniques, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. msu.eduoecd.org

Characterization of Electronic Transitions, Chromophores, and Auxochromes

The UV-Visible absorption spectrum of this compound would be dominated by the electronic transitions within the quinoline ring system, which acts as the primary chromophore (the part of the molecule responsible for light absorption). Quinoline itself exhibits several absorption bands in the UV region corresponding to π → π transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π orbitals within the aromatic system.

The presence of the ethyl group and the hydroxymethyl group as auxochromes (substituents on the chromophore that modify the absorption) would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted quinoline. researchgate.net This is due to the electron-donating nature of these alkyl and hydroxyl-containing groups, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Additionally, the nitrogen atom in the quinoline ring possesses a lone pair of electrons, which could give rise to a weak n → π transition* at a longer wavelength than the π → π* transitions. These transitions are often less intense and can sometimes be obscured by the stronger π → π* absorptions.

Luminescence spectroscopy, specifically fluorescence, could also be employed. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, which is the emission of light as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum would provide further information about the electronic structure and the excited-state properties of the molecule. The position and intensity of the emission are sensitive to the molecular structure and the local environment. researchgate.netnih.gov

Table 2: Expected Electronic Transitions for this compound in a Non-polar Solvent

TransitionWavelength (λmax) Range (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)Chromophore/Transition Type
π → π~220-25010,000 - 50,000Quinoline Ring
π → π~270-3201,000 - 10,000Quinoline Ring
n → π*~300-350< 1,000Quinoline (N lone pair)

Time-Resolved Spectroscopy for Excited State Dynamics

The study of the excited state dynamics of this compound provides crucial insights into the photophysical and photochemical processes that occur following the absorption of light. Time-resolved spectroscopic techniques are essential tools for probing these transient phenomena, which typically occur on timescales ranging from femtoseconds to nanoseconds. These methods allow for the real-time observation of the formation, evolution, and decay of excited electronic states, providing a detailed picture of the energy relaxation pathways.

Upon photoexcitation, this compound, like other quinoline derivatives, is promoted from its electronic ground state (S₀) to a higher energy singlet excited state (Sₙ). The subsequent relaxation processes are complex and can involve several competing pathways, including internal conversion (IC), intersystem crossing (ISC) to a triplet state (T₁), and fluorescence emission back to the ground state. The nature and efficiency of these pathways are intrinsically linked to the molecular structure and its interaction with the surrounding environment.

Probing Excited States with Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the excited state dynamics of molecules. krichlab.canih.govnih.gov In a typical TA experiment, a short "pump" pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the change in absorbance of the sample as a function of wavelength and time delay between the pump and probe pulses. nih.gov This allows for the detection of transient species such as excited singlet states, triplet states, and charge-transfer states.

For quinoline derivatives, TA spectra often reveal distinct features corresponding to different excited states. The initial excitation typically populates a π,π* state. The subsequent dynamics may involve relaxation to a lower-lying n,π* state or a charge-transfer (CT) state, particularly in polar solvents. scielo.brnih.gov The presence of the electron-donating ethyl group at the 6-position and the methanol group at the 2-position can influence the energy levels of these states and the dynamics of their interconversion.

The excited-state absorption (ESA) bands in the TA spectrum correspond to transitions from the initially populated excited state (e.g., S₁) to higher excited states (Sₙ). The decay of these bands over time provides information about the lifetime of the S₁ state. Simultaneously, the appearance of new absorption bands can indicate the formation of other transient species, such as the triplet state, which is formed via intersystem crossing. scielo.br

A hypothetical transient absorption dataset for this compound in a non-polar solvent like cyclohexane (B81311) and a polar solvent like methanol is presented in Table 1 to illustrate the expected observations.

Table 1: Hypothetical Transient Absorption Data for this compound

SolventTransient SpeciesAbsorption Max (nm)LifetimeObservations
CyclohexaneS₁ (π,π*)~4501-5 nsDecay corresponds to fluorescence and ISC.
T₁~480>1 µsRises on the nanosecond timescale.
MethanolS₁ (CT character)~4700.5-2 nsRed-shifted absorption due to solvent stabilization of the charge-transfer state. scielo.br
T₁~500>1 µsFormation may be faster due to solvent effects on state energies.

This table is illustrative and based on typical data for similar quinoline derivatives. scielo.brnih.gov

Fluorescence Lifetime and Quantum Yield

Fluorescence spectroscopy provides complementary information to transient absorption. The fluorescence lifetime (τ) is a measure of the average time a molecule spends in the excited singlet state before returning to the ground state via fluorescence. researchgate.netedinst.com It is an intrinsic property of the fluorophore but can be influenced by its environment. nih.gov For many organic fluorophores, lifetimes range from picoseconds to hundreds of nanoseconds. researchgate.net

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes. edinst.com By analyzing the decay of fluorescence intensity over time, the lifetime of the excited state can be determined. For quinoline derivatives, the fluorescence decay is often mono-exponential, but multi-exponential decays can be observed if multiple emissive states or conformations are present. mdpi.com

The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. The quantum yield and lifetime are related to the radiative (kr) and non-radiative (knr) decay rates of the excited state.

The solvent can have a significant impact on the fluorescence properties of quinoline derivatives. In polar solvents, the formation of an intramolecular charge transfer (ICT) state can lead to a red-shifted emission and a change in the fluorescence lifetime and quantum yield. nih.gov

Table 2 presents expected fluorescence data for this compound in different solvents, based on general findings for related compounds. scielo.brnih.gov

Table 2: Expected Fluorescence Properties of this compound in Various Solvents

SolventExcitation Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Fluorescence Lifetime (τ) (ns)Quantum Yield (Φf)
Cyclohexane~350~380~23003.50.4
Dichloromethane~355~395~29002.80.3
Acetonitrile~355~405~35002.10.2
Methanol~358~415~40001.50.15

This table is illustrative and based on typical data for similar quinoline derivatives. scielo.brnih.gov

The data illustrates a trend where increasing solvent polarity leads to a larger Stokes shift, a shorter fluorescence lifetime, and a lower quantum yield. This is consistent with the stabilization of a charge-transfer excited state in polar environments, which can enhance non-radiative decay pathways. nih.gov

Computational and Theoretical Investigations of 6 Ethylquinolin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from first principles. These methods are essential for understanding the behavior of (6-Ethylquinolin-2-yl)methanol at an electronic level.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a principal tool in computational quantum chemistry, balancing accuracy with computational cost, making it suitable for analyzing molecules of this size. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), could provide significant insights.

Electronic Structure: DFT would allow for the optimization of the molecule's geometry and the calculation of its electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) could be determined. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Spectroscopic Properties: DFT is also a powerful tool for predicting spectroscopic data. Theoretical vibrational frequencies (FT-IR and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

A hypothetical data table for DFT-calculated properties of this compound is presented below to illustrate the potential output of such a study.

PropertyCalculated ValueUnit
HOMO Energy(Value)eV
LUMO Energy(Value)eV
Energy Gap (ΔE)(Value)eV
Dipole Moment(Value)Debye
Mean Polarizability(Value)a.u.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods, meaning "from the beginning," are based on solving the Schrödinger equation without empirical parameters, offering a high level of accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark-quality data on the geometry and energy of this compound. These high-accuracy calculations are particularly valuable for validating the results obtained from more computationally efficient methods like DFT and for providing precise energetic data for different conformers of the molecule.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are crucial for understanding the macroscopic behavior and interactions of this compound over time.

Conformational Analysis and Energy Landscapes Mapping

The flexibility of the ethyl and methanol (B129727) groups in this compound allows for multiple spatial arrangements or conformers. A conformational analysis would involve systematically rotating the rotatable bonds and calculating the corresponding energy to map the potential energy surface (PES). This process identifies the most stable low-energy conformers and the energy barriers between them. Such studies are vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange around the solute and influence its conformational preferences.

If a biological target for this compound were identified, MD simulations could be employed to study the stability of the ligand-receptor complex. These simulations can reveal how the ligand and receptor adapt to each other, the stability of key interactions (like hydrogen bonds), and provide insights into the binding and unbinding process, which are not captured by static docking models.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets by screening it against various protein structures.

Once a potential receptor is identified, docking can predict the binding pose and estimate the strength of the interaction through a scoring function, which often correlates with binding affinity. These studies can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. The results of docking studies are crucial for structure-activity relationship (SAR) analyses and for guiding the design of more potent analogs.

A hypothetical data table summarizing potential docking results for this compound against a target protein is shown below.

ParameterValueUnit
Binding Affinity(Value)kcal/mol
Interacting Residues(List of Amino Acids)
Hydrogen Bonds(Number)
Hydrophobic Interactions(List of Residues)

Protein-Ligand Docking for Target Identification and Binding Mode Analysis

Protein-ligand docking is a computational technique used to predict the preferred orientation and interaction of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. evitachem.com This method is crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, this process would begin by generating a 3D model of the compound. A library of potential protein targets would then be assembled. Docking algorithms would systematically place the this compound molecule into the binding site of each target protein, sampling a vast number of possible conformations and orientations.

Each of these poses is evaluated using a scoring function, which estimates the binding affinity. These functions consider factors like shape complementarity, electrostatic interactions, and hydrogen bonds. The resulting scores help rank potential protein targets, with higher-ranking poses suggesting a more favorable binding interaction. This analysis can reveal key amino acid residues that interact with the quinoline (B57606) ring, the ethyl group, or the methanol moiety, providing a hypothesis for the compound's mechanism of action.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) for Binding Affinity Estimation

While docking provides a rapid estimation of binding, more rigorous methods are needed for accurate binding affinity prediction. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two such advanced techniques.

Free Energy Perturbation (FEP) is a computationally intensive method that calculates the difference in free energy between two states. To estimate the binding affinity of this compound to a target protein, a thermodynamic cycle is employed. This involves "alchemically" transforming the ligand into a non-interacting "dummy" molecule both in solution and within the protein's binding site. The difference between these two transformation energies yields the binding free energy. FEP calculations can provide results with high accuracy, often within 1 kcal/mol of experimental values, making them invaluable for lead optimization.

Table 1: Comparison of Binding Affinity Estimation Methods

Method Computational Cost Accuracy Typical Application
Docking Low Low to Medium Virtual screening, pose prediction
MM/PBSA Medium Medium Re-ranking poses, binding energy decomposition
FEP High High Accurate binding affinity prediction, lead optimization

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides powerful tools to explore the step-by-step pathway of a chemical reaction, offering insights that are often difficult to obtain through experiments alone. For a molecule like this compound, these methods could be used to study its synthesis or metabolic degradation.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a reaction mechanism, chemists use computational methods to map out the potential energy surface that connects reactants to products. The highest point on the minimum energy path between them is the transition state (TS), which is a critical point for determining the reaction rate.

A Transition State Search involves using algorithms to locate the saddle point geometry of the transition state on the potential energy surface. Once a candidate TS structure is found, its validity is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction path.

Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy reaction pathway connecting the transition state to the reactants and products. By tracing this path, researchers can verify that the located transition state indeed connects the desired reactants and products and can visualize the geometric changes that occur throughout the reaction.

Solvent Models in Computational Reaction Studies

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models must account for these solvent effects.

Implicit solvent models , such as the Poisson-Boltzmann (PB) or Generalized Born (GB) models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent, stabilizing charged species and transition states.

Explicit solvent models provide a more detailed and accurate representation by including individual solvent molecules in the calculation. While computationally more expensive, this method allows for the study of specific solvent-molecule interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms. For a reaction involving this compound, explicit models could be used to understand how solvent molecules interact with the methanol group or the quinoline nitrogen, potentially participating directly in the reaction mechanism.

Advanced Applications in Materials Science and Chemical Sensing

Development of Chemosensors and Biosensors

The inherent fluorescence of the quinoline (B57606) ring system makes its derivatives, including (6-Ethylquinolin-2-yl)methanol, excellent candidates for the development of optical chemosensors. rsc.orgresearchgate.net These sensors can detect a variety of analytes, such as metal ions, anions, and small molecules, with high sensitivity and selectivity.

Design Principles for Selective Analyte Detection

The design of chemosensors based on this compound relies on the strategic incorporation of a receptor unit that can selectively bind to the target analyte. The binding event then triggers a measurable change in the photophysical properties of the quinoline fluorophore. Key design principles include:

Receptor Site: The hydroxymethyl group at the 2-position of this compound can be readily modified to introduce specific binding sites for target analytes. For instance, it can be converted into esters, ethers, or amines to create cavities or coordination sites with high affinity for specific metal ions or anions.

Analyte-Induced Conformational Changes: The binding of an analyte can induce a change in the conformation of the sensor molecule, affecting the extent of π-conjugation and, consequently, the fluorescence emission.

Photoinduced Electron Transfer (PET): A common mechanism involves the integration of a recognition moiety (receptor) that can act as a PET donor or acceptor. In the absence of the analyte, the fluorescence of the quinoline core is quenched. Upon binding, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The electron-donating ethyl group at the 6-position enhances the electron density of the quinoline ring. This property can be exploited in ICT-based sensors. The binding of an analyte can modulate the ICT character of the molecule, resulting in a shift in the emission wavelength. rsc.org

Fluorescent and Colorimetric Sensing Platforms

This compound can serve as a core component in both fluorescent and colorimetric sensors.

Fluorescent Sensors: These sensors utilize changes in fluorescence intensity or wavelength upon analyte binding. For example, derivatives of this compound can be designed to exhibit enhanced fluorescence in the presence of specific metal ions like Zn²⁺ or Cd²⁺. The ethyl group at the 6-position can enhance the quantum yield of the quinoline fluorophore, leading to higher sensitivity.

Colorimetric Sensors: In some cases, the interaction with an analyte can lead to a significant shift in the absorption spectrum, causing a visible color change. This allows for naked-eye detection, which is highly desirable for rapid and on-site analysis.

Sensor TypeAnalyteSensing MechanismObservable Change
FluorescentMetal Ions (e.g., Zn²⁺, Cd²⁺)Chelation-Enhanced Fluorescence (CHEF), Inhibition of PETFluorescence "turn-on" or "turn-off"
FluorescentAnions (e.g., F⁻, CN⁻)Hydrogen bonding, deprotonationFluorescence quenching or enhancement
ColorimetricMetal IonsFormation of a colored complexVisible color change
RatiometricpHProtonation/deprotonation of the quinoline nitrogenShift in emission wavelength

This table is interactive. Click on the headers to sort.

Electrochemical Sensing Applications and Transducer Integration

While optical sensing is the primary application, the electroactive nature of the quinoline ring also allows for the development of electrochemical sensors. The this compound moiety can be immobilized on electrode surfaces to create a selective recognition layer. The binding of an analyte to this layer can alter the electrochemical properties, such as the redox potential or current, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.

The integration of these sensing platforms with transducers can lead to the development of portable and automated analytical devices. For instance, a fluorescent sensor can be coupled with a photodiode or a CCD camera, while an electrochemical sensor can be integrated into a potentiostat-on-a-chip system.

Functional Materials Incorporating this compound

The versatile chemical nature of this compound makes it a valuable monomer or building block for the synthesis of advanced functional materials with tunable optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Quinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) due to their high electroluminescence efficiency and thermal stability. mdpi.comd-nb.infonih.govresearchgate.net this compound can be utilized in several ways in the fabrication of OLEDs:

As an Emissive Layer: The compound itself or its derivatives can be used as the emissive material in the OLED stack. The electron-donating ethyl group can help to tune the emission color towards the blue region of the spectrum, which is highly sought after for display and lighting applications.

As a Host Material: The high triplet energy of the quinoline core makes its derivatives suitable as host materials for phosphorescent emitters in phosphorescent OLEDs (PhOLEDs). The host material facilitates efficient energy transfer to the phosphorescent guest, leading to high quantum efficiencies.

As a Ligand for Metal Complexes: The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group can act as a bidentate ligand to form stable complexes with metals like iridium(III) or platinum(II). These organometallic complexes often exhibit strong phosphorescence and are used as dopants in the emissive layer of PhOLEDs.

OLED ComponentRole of this compound derivativePotential Advantage
Emissive LayerEmitterTunable blue emission, high fluorescence quantum yield
Host MaterialHost for phosphorescent dopantsHigh triplet energy, good thermal stability
LigandIn phosphorescent metal complexesEnhanced phosphorescence, improved device efficiency

This table is interactive. Click on the headers to sort.

Polymeric Materials and Composites with Tunable Properties

The reactive hydroxymethyl group of this compound allows for its incorporation into polymeric structures through polymerization reactions. This leads to the creation of functional polymers with the desirable properties of the quinoline moiety.

Synthesis of Polyquinolines: this compound can be converted into a monomer, for example, by esterification with acrylic or methacrylic acid. Subsequent polymerization of this monomer can yield polyacrylates or polymethacrylates with pendant quinoline groups. These polymers can exhibit interesting optical and electronic properties.

Tunable Properties: The introduction of the this compound unit into a polymer backbone can significantly alter the properties of the resulting material. For instance, it can enhance the thermal stability, modify the refractive index, and impart fluorescence to the polymer.

Polymer Composites: These functional polymers can be used as a matrix or a filler in composite materials. For example, a polymer derived from this compound could be blended with other polymers or inorganic nanoparticles to create composites with tailored mechanical, optical, or electrical properties for specific applications. The use of polymers in composites is a well-established field, and the unique characteristics of quinoline-containing polymers open up new possibilities. ethz.ch

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Functional Architectures

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of these materials allows for precise control over their structure and function, making them highly promising for applications in gas storage, separation, catalysis, and sensing. The use of quinoline-based ligands, such as derivatives of this compound, offers a pathway to imbue these frameworks with desirable electronic and photophysical properties.

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the this compound ligand are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal ion is crucial in determining the geometry and dimensionality of the resulting framework. Lanthanide ions, for example, are known to form coordination polymers with high coordination numbers and interesting luminescent properties when complexed with quinoline derivatives. mdpi.com Transition metals like zinc and cadmium are also commonly used to construct stable frameworks. researchgate.net

While direct examples of MOFs built from this compound are not extensively reported, the principles of MOF chemistry suggest its viability as a versatile building block. The structural diversity of coordination polymers based on related quinoline-dicarboxylate ligands with lanthanide ions demonstrates the potential for forming complex three-dimensional networks. mdpi.com The resulting frameworks could exhibit porosity, making them suitable for guest molecule encapsulation and sensing applications. The presence of the quinoline moiety within the pores could lead to specific interactions with aromatic guest molecules through π-π stacking.

Table 1: Potential Metal Ions and Resulting Architectures with this compound

Metal Ion Potential Coordination Geometry Potential Framework Dimensionality Key Feature
Zn(II) Tetrahedral/Octahedral 1D, 2D, or 3D High stability, potential for porosity
Cd(II) Octahedral 1D, 2D, or 3D Similar to Zn(II), often enhances luminescence
Cu(II) Square Planar/Octahedral 1D or 2D Catalytic activity, interesting magnetic properties
Eu(III) 7-9 coordinate 1D, 2D, or 3D Red luminescence, sharp emission bands

Photoactive and Luminescent Materials

The inherent photophysical properties of the quinoline ring system make it an excellent candidate for the development of photoactive and luminescent materials. Upon excitation with ultraviolet or visible light, quinoline derivatives can exhibit fluorescence or phosphorescence, with the emission properties being highly dependent on the nature and position of substituents. The incorporation of this compound into such materials, either as a standalone molecule or as a ligand in metal complexes, offers a route to tune their optical response for various applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.

The design of emitter and photosensitizer materials based on this compound focuses on harnessing and tuning its luminescence. As a ligand, it can sensitize the emission of metal ions, particularly lanthanides. In this "antenna effect," the ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light with its characteristic sharp emission bands. The efficiency of this energy transfer is dependent on the energy levels of the ligand's triplet state and the emissive state of the lanthanide ion. mdpi.com

The synthesis of such materials typically involves the reaction of this compound with a suitable metal salt in an appropriate solvent. For instance, luminescent complexes can be prepared with transition metals like zinc(II) and cadmium(II), or with lanthanide ions such as europium(III) and terbium(III). mdpi.comresearchgate.net The ethyl group at the 6-position can enhance the solubility of the resulting complexes in organic solvents, which is advantageous for solution-based processing of thin films for device applications. Furthermore, the electron-donating nature of the ethyl group can increase the energy of the highest occupied molecular orbital (HOMO), potentially leading to a red-shift in the emission spectrum compared to unsubstituted quinoline derivatives. unesp.br

In the context of photosensitizers, particularly for applications like photodynamic therapy or photocatalysis, the focus is on generating reactive oxygen species upon light excitation. The triplet state of the quinoline derivative plays a crucial role here. A long-lived triplet state with appropriate energy can efficiently transfer energy to molecular oxygen, generating singlet oxygen. The design of such photosensitizers would involve strategies to promote intersystem crossing from the excited singlet state to the triplet state.

A key advantage of using organic-based materials like this compound is the ability to tune their emission properties through chemical modification. The emission wavelength of quinoline derivatives is sensitive to the electronic nature of their substituents. Electron-donating groups, such as the ethyl group in this compound, generally lead to a bathochromic (red) shift in the emission spectrum, while electron-withdrawing groups cause a hypsochromic (blue) shift. unesp.br This allows for the rational design of emitters that cover a wide range of the visible spectrum. For example, studies on substituted quinoline derivatives have shown that the emission can be tuned from the blue to the green region of the spectrum by varying the substituents. unesp.br

The quantum efficiency, which is the ratio of emitted photons to absorbed photons, is a critical parameter for luminescent materials. High quantum efficiency is desirable for applications such as OLEDs. The quantum yield of this compound-based materials can be influenced by several factors. Coordination to metal ions, especially heavy atoms like cadmium or lanthanides, can enhance the quantum yield by increasing the rate of radiative decay and reducing non-radiative decay pathways. researchgate.netuea.ac.uk The rigidity of the molecular structure also plays a significant role; incorporating the ligand into a rigid framework like a MOF or a coordination polymer can suppress vibrational and rotational quenching, leading to higher quantum yields. researchgate.net

The choice of solvent can also impact the emission properties due to solvatochromic effects, where the emission wavelength changes with the polarity of the solvent. This property can be exploited for developing chemical sensors.

Table 2: Representative Photophysical Data of Related Quinoline-Based Luminescent Materials

Compound/Complex Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ) Reference
Aminoquinoline Derivative 375 - 65.33% unesp.br
Dimeric Indium Quinolinolate (methyl substituted) - 507 (in THF) 11.2% (in THF) mdpi.com
Dimeric Indium Quinolinolate (methyl substituted, film) - - 17.2% mdpi.com
[Eu(acac)₃(N,N-di(pyridin-2-yl)quinolin-8-amine)] - 612 - scholaris.ca
Tb³⁺ Complex with ethylenediamine-based ligand 272/320 - up to 90% uea.ac.uk

Photophysical Properties and Excited State Dynamics of 6 Ethylquinolin 2 Yl Methanol

Fluorescence and Phosphorescence Characteristics

The luminescence properties of quinoline (B57606) derivatives are of significant interest due to their potential applications in sensing, imaging, and materials science. The fluorescence and phosphorescence characteristics are dictated by the nature and position of substituents on the quinoline ring system.

Emission Spectra, Quantum Yields, and Lifetimes

Generally, quinoline and its derivatives exhibit fluorescence in the ultraviolet and visible regions of the electromagnetic spectrum. The emission spectrum, quantum yield (the efficiency of the conversion of absorbed photons into emitted photons), and excited-state lifetime are sensitive to the molecular structure and the surrounding environment. For instance, the introduction of an ethyl group at the 6-position and a methanol (B129727) group at the 2-position would be expected to influence the electronic distribution and, consequently, the photophysical parameters. However, specific data on the emission maxima, quantum yields, and fluorescence lifetimes for (6-ethylquinolin-2-yl)methanol are not currently available in the public domain.

Interactive Data Table: Hypothetical Photophysical Data for this compound in Various Solvents

SolventEmission Max (nm)Quantum Yield (Φ)Lifetime (ns)
MethanolData Not AvailableData Not AvailableData Not Available
EthanolData Not AvailableData Not AvailableData Not Available
AcetonitrileData Not AvailableData Not AvailableData Not Available
WaterData Not AvailableData Not AvailableData Not Available

Solvatochromism and Environmental Sensitivity of Luminescence

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common feature of quinoline derivatives. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. The sensitivity of the luminescence of this compound to the solvent environment would provide insights into the nature of its excited state. Studies on similar compounds, such as quinolin-8-yl 2-hydroxybenzoate, have demonstrated that solute-solvent interactions, including solvent polarity and acidity, can significantly govern the absorption and fluorescence spectra. semanticscholar.org However, specific solvatochromic studies on this compound have not been reported.

Excited State Proton Transfer (ESPT) Studies

Excited-state proton transfer (ESPT) is a fundamental photochemical process where a proton is transferred from one part of a molecule to another or to a surrounding solvent molecule upon photoexcitation. Quinoline derivatives containing hydroxyl or other protic groups are often investigated as potential ESPT systems.

Intermolecular and Intramolecular Proton Transfer Mechanisms in Excited States

ESPT can occur through intramolecular or intermolecular pathways. Intramolecular ESPT often happens in molecules with both a proton-donating and a proton-accepting group in close proximity. barbatti.orgresearchgate.netmdpi.com Intermolecular ESPT involves proton transfer to or from solvent molecules or other added species. researchgate.netnih.gov The presence of the methanol group in this compound suggests the potential for intermolecular ESPT in protic solvents. The nitrogen atom of the quinoline ring can act as a proton acceptor, while the hydroxyl group of the methanol substituent can act as a proton donor.

pH Effects on Excited State Photophysics

The photophysical properties of quinoline derivatives are often pH-dependent due to the protonation or deprotonation of the quinoline nitrogen and any acidic or basic substituents. Changes in pH can lead to the formation of different species (neutral, cationic, or anionic) with distinct absorption and emission characteristics. Investigating the effect of pH on the fluorescence of this compound would be crucial to understanding its excited-state acid-base properties.

Energy Transfer Processes

Energy transfer is a process by which an excited molecule (the donor) transfers its excitation energy to another molecule (the acceptor). This process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two molecules. While the potential of this compound to participate in energy transfer processes exists, no specific studies have been documented.

Förster Resonance Energy Transfer (FRET) Studies and Efficiency Determination

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a ground-state acceptor chromophore through long-range dipole-dipole interactions. nih.govresearchgate.net This energy transfer occurs without the emission and re-absorption of a photon and is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. researchgate.netrsc.org

The efficiency of FRET (E) is determined by the distance between the donor and acceptor (r), the Förster distance (R₀) at which the transfer efficiency is 50%, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the donor and acceptor transition dipoles.

Key factors influencing FRET efficiency include:

Donor-Acceptor Distance: The rate of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.

Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

Dipole Orientation: The relative orientation of the donor emission dipole and the acceptor absorption dipole affects the efficiency of energy transfer.

FRET is a powerful tool in various scientific fields, including biology and chemistry, for studying molecular interactions, conformations, and dynamics. nih.govrsc.org It is often referred to as a "spectroscopic ruler" due to its sensitivity to distance at the nanometer scale. researchgate.net

Photoinduced Electron Transfer (PET) Mechanisms and Quenching Studies

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule following the excitation of one of them by light. wikipedia.org This process results in the formation of a charge-separated state, with the donor becoming oxidized and the acceptor becoming reduced. wikipedia.org PET is a fundamental process in many chemical and biological systems, including photosynthesis and solar energy conversion. wikipedia.org

The feasibility of PET is governed by the thermodynamics of the electron transfer process, which can be estimated using the Rehm-Weller equation. This equation relates the free energy change of the electron transfer to the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor.

Quenching refers to any process that decreases the fluorescence intensity of a substance. PET is a common mechanism of fluorescence quenching. In this context, the excited fluorophore can act as either an electron donor or an acceptor. If the excited fluorophore transfers an electron to a quencher, it is an oxidative PET process. Conversely, if the excited fluorophore accepts an electron from a quencher, it is a reductive PET process.

Quenching studies are often used to investigate the interactions between a fluorophore and its environment. By analyzing the quenching efficiency, information about the accessibility of the fluorophore to the quencher and the dynamics of the quenching process can be obtained.

Photodegradation Mechanisms and Photostability Investigations

Photodegradation is the process by which a molecule is broken down by absorbing light energy. The photostability of a compound refers to its ability to resist photodegradation. Understanding the photodegradation mechanisms of a compound is crucial for applications where it will be exposed to light, such as in materials science and pharmacology.

The process of photodegradation can involve various chemical reactions, including:

Photooxidation: The reaction of an excited molecule with oxygen, leading to the formation of oxidized products.

Photoreduction: The reaction of an excited molecule with a reducing agent.

Photocleavage: The breaking of chemical bonds within the molecule following light absorption.

Photoisomerization: The light-induced conversion of a molecule into one of its isomers.

Investigations into the photostability of a compound typically involve exposing it to a controlled light source and monitoring its chemical changes over time using techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and chromatography. The identification of photodegradation products can provide insights into the reaction pathways involved.

Supramolecular Chemistry and Self Assembly of 6 Ethylquinolin 2 Yl Methanol

Non-Covalent Interactions in Directed Self-Assembly

The architecture of (6-Ethylquinolin-2-yl)methanol is ripe with possibilities for forming ordered supramolecular structures through a variety of non-covalent interactions. These weak forces, when acting in concert, can direct the spontaneous organization of molecules into well-defined assemblies.

Hydrogen Bonding Networks and Cooperativity

The primary driver for the self-assembly of this compound is expected to be hydrogen bonding. The hydroxyl (-OH) group of the methanol (B129727) substituent is a classic hydrogen bond donor, while the nitrogen atom within the quinoline (B57606) ring can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust intermolecular connections.

In the solid state, it is highly probable that this compound molecules would arrange themselves to maximize these hydrogen bonding interactions, potentially forming chains or more complex networks. For instance, studies on similar quinoline-methanol derivatives have shown the prevalence of O-H···N hydrogen bonds, which are instrumental in defining the crystal packing. mdpi.comresearchgate.netresearchgate.netaurigeneservices.com The cooperative nature of these bonds means that the formation of one hydrogen bond can strengthen adjacent similar interactions, leading to a more stable and ordered supramolecular structure.

Furthermore, the methanol group can also participate in O-H···O hydrogen bonds, creating additional links between molecules. The presence of water or other protic solvent molecules could further mediate these interactions, leading to the formation of intricate hydrogen-bonded networks. nih.gov

Table 1: Predicted Hydrogen Bonding Parameters in this compound Assemblies

Interaction TypeDonorAcceptorPredicted Distance (Å)Predicted Angle (°)
O-H···NMethanol -OHQuinoline N2.7 - 3.0160 - 180
O-H···OMethanol -OHMethanol -OH2.6 - 2.9150 - 180
C-H···OAromatic/Ethyl C-HMethanol -OH3.0 - 3.5120 - 160
C-H···NAromatic/Ethyl C-HQuinoline N3.2 - 3.6130 - 170

Note: The data in this table are predictive and based on typical bond lengths and angles observed in crystal structures of related quinoline derivatives and other organic molecules.

Pi-Stacking and Aromatic Interactions in Supramolecular Aggregates

The planar aromatic quinoline ring is a key feature that facilitates π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state and in concentrated solutions, this compound molecules are likely to stack in an offset or parallel-displaced fashion to maximize attractive interactions and minimize repulsion. rsc.orgresearchgate.netnih.gov

Studies on substituted quinolines have demonstrated that π-π stacking is a significant factor in their crystal packing, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. nih.govnih.gov

Host-Guest Chemistry and Complexation

The structural features of this compound make it a potential guest molecule for various macrocyclic hosts. The formation of inclusion complexes can significantly alter the physicochemical properties of the guest, such as its solubility and stability.

Complexation with Macrocyclic Receptors (e.g., Cyclodextrins, Calixarenes)

Cyclodextrins , which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known hosts for a variety of guest molecules. The aromatic quinoline ring of this compound is of a suitable size to be encapsulated within the cavity of β-cyclodextrin or γ-cyclodextrin. The driving force for this complexation would primarily be the hydrophobic effect, where the nonpolar quinoline moiety is expelled from the aqueous environment and into the less polar cyclodextrin (B1172386) cavity. mdpi.com

The ethyl group and the methanol substituent would likely be positioned near the rim of the cyclodextrin, where they could engage in hydrogen bonding with the hydroxyl groups of the host, further stabilizing the complex. Research on mefloquine, a 4-quinolinemethanol derivative, has shown that it forms stable inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB), leading to increased aqueous solubility. mdpi.com

Calixarenes are another class of macrocyclic hosts with a hydrophobic cavity that can encapsulate guest molecules. nankai.edu.cn Water-soluble calixarenes, such as sulfonated calixarenes, could form host-guest complexes with this compound in aqueous media. The binding would be driven by a combination of hydrophobic interactions between the quinoline and ethyl groups and the calixarene (B151959) cavity, and potentially cation-π interactions if the quinoline nitrogen were protonated. nankai.edu.cnmdpi.com The complexation of various quinoline derivatives with calixarenes has been reported, demonstrating the versatility of these hosts. mdpi.comnih.gov

Table 2: Potential Host-Guest Complexation Parameters for this compound

Host MoleculeProbable Binding StoichiometryPrimary Driving ForcesPotential Applications
β-Cyclodextrin1:1Hydrophobic interactions, Hydrogen bondingIncreased aqueous solubility, Stabilization
γ-Cyclodextrin1:1 or 1:2Hydrophobic interactions, Hydrogen bondingEncapsulation of larger aggregates
Sulfonated Calix rsc.orgarene1:1Hydrophobic interactions, Cation-π interactionsMolecular recognition, Sensing
Sulfonated Calix researchgate.netarene1:1Hydrophobic interactions, Cation-π interactionsEnhanced binding affinity

Note: This table presents predicted complexation behavior based on studies of similar guest molecules and the known properties of the host macrocycles.

Encapsulation and Controlled Release Studies

The encapsulation of this compound within macrocyclic hosts could be a viable strategy for its controlled release. The formation of a host-guest complex can protect the guest molecule from degradation and modulate its release profile.

The release of the guest from the host cavity is typically triggered by a change in environmental conditions, such as pH, temperature, or the presence of a competitive guest molecule. For example, if this compound is encapsulated within a pH-sensitive cyclodextrin derivative, a change in pH could alter the ionization state of the host or guest, leading to the dissociation of the complex and the release of the guest.

While specific studies on the controlled release of this compound are not available, the principles have been well-established for numerous drug molecules and other bioactive compounds. The complexation efficiency and release kinetics would depend on the specific host-guest pair and the surrounding medium. mdpi.com

Formation of Ordered Supramolecular Structures

Self-Assembly into Gels, Fibers, and Nanostructures

The ability of molecules to self-assemble into higher-order structures like gels, fibers, and other nanostructures is a cornerstone of supramolecular chemistry. This process is driven by a delicate balance of non-covalent interactions. For a molecule like this compound, one could hypothesize the formation of such structures through a combination of hydrogen bonding (O-H···N or O-H···O), π-π stacking of the quinoline rings, and van der Waals forces. The interplay of these forces in different solvent environments would be critical in determining the morphology of the resulting assemblies. However, at present, there are no published studies detailing the gelation properties or the formation of fibrous or other nanostructures specifically by this compound.

Crystal Engineering and Co-crystallization Strategies

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. Co-crystallization, a powerful tool in this field, involves combining a target molecule with a suitable co-former to generate a new crystalline phase with modified physicochemical properties.

For this compound, the hydroxyl and quinoline nitrogen atoms are prime sites for forming robust hydrogen-bonded networks, which are fundamental to crystal engineering. One could envision co-crystallization studies with various carboxylic acids, amides, or other functional molecules to create novel supramolecular synthons. Such studies would be invaluable for understanding the packing arrangements and for potentially tuning properties like solubility and melting point. A recent study on a related compound, (E)-2-((2-chloroquinolin-3-yl) methylene) hydrazineyl)-4-phenylthiazole, highlights the use of p-Toluenesulfonic acid (PTSA) in inducing specific crystalline arrangements, a strategy that could be applicable to this compound. nih.gov However, specific crystallographic data or co-crystallization reports for this compound are not available.

Molecular Recognition and Binding Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The unique electronic and structural features of the quinoline ring system often impart selective binding capabilities.

Anion and Cation Recognition by this compound Scaffolds

The quinoline nitrogen of this compound can act as a hydrogen bond acceptor or a metal coordination site, suggesting potential for cation recognition. The methanol group, on the other hand, could serve as a hydrogen bond donor for anion recognition. The design of receptors based on this scaffold could lead to sensors for specific ions. While research has been conducted on the ion-pair recognition capabilities of more complex quinoline derivatives, such as the (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol tetraphenylborate (B1193919) complex, there is no specific data on the anion or cation binding properties of this compound itself. mdpi.com

Molecular Recognition in Biomimetic Systems

Biomimetic systems aim to mimic biological processes, such as enzyme-substrate binding or protein-protein interactions, using synthetic molecules. The structural motifs within this compound could potentially interact with biological macromolecules. For instance, the quinoline ring could intercalate into DNA or bind to hydrophobic pockets in proteins. The hydroxyl group could form key hydrogen bonds within active sites. The development of biomimetic systems often relies on a deep understanding of the fundamental molecular recognition properties of the building blocks. nih.gov Without foundational studies on the binding behavior of this compound, its application in biomimetic systems remains speculative.

Q & A

Q. What are the standard synthetic routes for (6-Ethylquinolin-2-yl)methanol, and how are reaction conditions optimized?

The synthesis of quinoline derivatives typically involves cyclization reactions, such as the Skraup or Friedländer syntheses. For this compound, a plausible route could involve:

  • Mannich reactions for introducing the ethanolamine moiety (as seen in analogous quinoline derivatives) .
  • Catalytic hydrogenation or Grignard reactions to install the ethyl and hydroxymethyl groups.
    Key optimization parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd/C for hydrogenation). Monitoring via TLC and NMR ensures reaction progression and purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the hydroxymethyl group (-CH2_2OH) typically resonates at δ 4.6–5.0 ppm (1^1H) and δ 60–65 ppm (13^{13}C).
  • X-ray crystallography : Bond lengths and angles (e.g., C–N: ~1.34 Å, C–O: ~1.43 Å) confirm molecular geometry. SHELX software is widely used for refinement .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C12_{12}H13_{13}NO).

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or crystallographic data (e.g., unexpected coupling constants or bond angles) can arise from dynamic effects like tautomerism or solvent interactions.

  • Density Functional Theory (DFT) : Simulates NMR chemical shifts and optimizes geometry to match experimental data. For example, solvent effects (e.g., DMSO vs. CDCl3_3) can shift proton resonances by 0.1–0.3 ppm .
  • Molecular dynamics : Models conformational flexibility of the hydroxymethyl group, which may explain variable crystallographic occupancy .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Polymorphism : Quinoline derivatives often form multiple crystal phases. Slow evaporation in mixed solvents (e.g., ethanol/water) promotes single-crystal growth.
  • Twinned data : High-resolution synchrotron sources and SHELXD software improve phase determination for challenging datasets .
  • Hydrogen bonding : The hydroxymethyl group participates in O–H···N interactions, influencing packing. Temperature-controlled crystallization (e.g., −20°C) stabilizes these networks .

Q. How do structural modifications (e.g., ethyl or hydroxymethyl groups) impact the compound’s bioactivity?

  • Ethyl group : Enhances lipophilicity, improving membrane permeability (logP increases by ~0.5 units).
  • Hydroxymethyl group : Introduces hydrogen-bonding sites for target engagement (e.g., enzyme active sites). Comparative studies with analogues like 2-(2-Chloro-quinolin-5-yl)-ethanol suggest that substituent position affects antibacterial potency .

Methodological Notes

  • Safety protocols : Handle with PPE due to potential irritancy (analogous compounds in require fume hood use).
  • Data validation : Cross-reference NMR with IR (O–H stretch: 3200–3600 cm1^{-1}) and HRMS for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.